[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone [4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19988397
InChI: InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-9-7-16(8-10-18)19(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
SMILES:
Molecular Formula: C19H20N6O
Molecular Weight: 348.4 g/mol

[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC19988397

Molecular Formula: C19H20N6O

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone -

Specification

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
IUPAC Name [4-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-9-7-16(8-10-18)19(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Standard InChI Key MOFGAINTIGWLTR-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Structural Analysis and Nomenclature

The systematic IUPAC name, 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone, delineates its core components:

  • Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms and a methyl substituent at the 5-position. The 1H-tetrazol-1-yl group is attached para to the methanone group on the phenyl ring.

  • Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at the 4-position, connected to the methanone group.

The molecule’s planar tetrazole ring and the conformationally flexible piperazine group suggest a balance between aromatic stability and dynamic structural adaptability, which may influence its receptor-binding capabilities .

Synthetic Pathways and Reaction Optimization

Tetrazole Ring Synthesis

The synthesis of 5-methyl-1H-tetrazol-1-yl derivatives typically involves cyclization reactions. For example, 1-methyl-1H-tetrazol-5-amine (CAS 5422-44-6) is synthesized via methylation of 5-aminotetrazole using dimethyl sulfate under alkaline conditions, yielding a mixture of regioisomers separable via solubility differences . Key steps include:

  • Methylation: Reaction of 5-aminotetrazole with dimethyl sulfate in aqueous sodium hydroxide, followed by reflux and crystallization to isolate 1-methyl-1H-tetrazol-5-amine (51% yield) .

  • Isomer separation: Differential solubility in methylene chloride and isopropanol allows purification of the desired regioisomer .

Piperazine-Methanone Coupling

The phenylpiperazinyl methanone segment is synthesized through nucleophilic acyl substitution. For instance, phenyl(4-phenylpiperazin-1-yl)methanone (CAS 18907-52-3) is prepared by reacting benzoyl chloride with 1-phenylpiperazine in the presence of a base . This method could be adapted to attach the tetrazole-bearing phenyl group via a methanone linker.

Final Assembly

Coupling the tetrazole-substituted phenyl ring to the piperazine-methanone fragment likely employs a Friedel-Crafts acylation or Ullmann-type coupling. A hypothetical pathway involves:

  • Acylation: Reacting 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride with 1-phenylpiperazine in dichloromethane.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using data from analogous compounds:

PropertyValue (Predicted)Source Compound
Log P (octanol-water)2.1–2.5Phenylpiperazine analogs
Water solubility10–20 mg/mLTetrazole derivatives
pKa4.9 (tetrazole NH)Tetrazole analogs

The tetrazole ring’s acidity (pKa ~4.9) suggests ionization at physiological pH, enhancing aqueous solubility, while the phenylpiperazine group contributes to lipophilicity, favoring blood-brain barrier penetration .

Spectral Characterization

  • 1H NMR: Expected signals include:

    • δ 3.2–3.5 ppm (piperazine N–CH2–)

    • δ 4.1 ppm (tetrazole N–CH3)

    • δ 7.2–7.8 ppm (aromatic protons) .

  • 13C NMR: Carbonyl resonance at δ 165–170 ppm, tetrazole carbons at δ 150–160 ppm .

Applications in Medicinal Chemistry

Lead Optimization

The compound’s modular structure allows for iterative modifications:

  • Tetrazole substitution: Introducing electron-withdrawing groups at the 5-position to modulate acidity.

  • Piperazine substitution: Replacing phenyl with pyridyl to enhance solubility.

Prodrug Development

Esterification of the methanone carbonyl could improve oral bioavailability, with enzymatic hydrolysis regenerating the active compound in vivo.

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